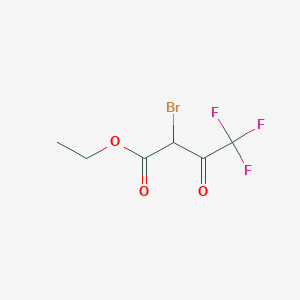

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTZICBXLSNOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382037 | |

| Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4544-43-8 | |

| Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (CAS 4544-43-8): A Key Intermediate in Fluorinated Drug Discovery

This guide provides an in-depth technical overview of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, a highly reactive and versatile building block crucial for the synthesis of complex fluorinated molecules. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, reactivity, and practical applications of this important intermediate, with a focus on building self-validating and robust experimental protocols.

Strategic Overview: The Value of a Trifunctional Building Block

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (EBTFB) is a trifunctional reagent of significant interest in medicinal chemistry. Its strategic value lies in the unique combination of three reactive centers within a compact four-carbon backbone:

-

An α-bromo ketone: A potent electrophile, susceptible to nucleophilic substitution, making it ideal for the construction of heterocyclic rings.

-

A β-keto ester: This moiety provides multiple avenues for reactivity, including enolate formation for C-C bond formation and condensation reactions.

-

A trifluoromethyl group: The incorporation of a CF₃ group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.

This guide will first detail the synthesis of EBTFB from its precursor, followed by an exploration of its characteristic reactivity, a detailed protocol for a key synthetic application, and the analytical data required for its unambiguous characterization.

Synthesis and Handling

The synthesis of EBTFB is best approached as a two-step sequence starting from readily available materials. The initial step involves the synthesis of the precursor, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), which is then followed by α-bromination.

Step 1: Synthesis of Precursor Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

The most efficient and industrially scalable method for synthesizing ETFAA is the Claisen condensation of ethyl trifluoroacetate and ethyl acetate, catalyzed by a strong base such as sodium ethoxide.[1]

Experimental Protocol: Claisen Condensation

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Reagent Addition: A mixture of ethyl trifluoroacetate and ethyl acetate is added dropwise to the stirred sodium ethoxide solution at a temperature maintained between 20-30°C.

-

Reaction: After the addition is complete, the reaction mixture is heated to a gentle reflux (approx. 35°C) for 2-3 hours to drive the condensation to completion.

-

Work-up: The mixture is cooled, and the reaction is quenched by the slow addition of a weak acid (e.g., acetic acid) to neutralize the sodium ethoxide.

-

Purification: The resulting sodium acetate precipitate is removed by filtration. The filtrate, containing the desired product, is then purified by fractional distillation under reduced pressure to yield pure Ethyl 4,4,4-trifluoroacetoacetate.[1]

Step 2: α-Bromination to Yield EBTFB

The second step involves the electrophilic bromination at the α-carbon of the β-keto ester. This is a standard transformation for which N-Bromosuccinimide (NBS) is a suitable and commonly used reagent, often with a radical initiator.

Experimental Protocol: α-Bromination

-

Reaction Setup: To a solution of Ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a flask protected from light, add N-Bromosuccinimide.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Work-up: After cooling, the succinimide byproduct is removed by filtration. The solvent is removed from the filtrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield the final Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate.

Safety and Handling

EBTFB is a flammable, corrosive, and lachrymatory substance that is harmful if swallowed or inhaled.[2][3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] It is hygroscopic and should be protected from moisture.

-

In case of exposure:

Chemical Properties and Reactivity Profile

The reactivity of EBTFB is dominated by the interplay of its functional groups. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon and increases the acidity of the α-proton (prior to bromination). The α-bromo substituent provides an excellent leaving group for nucleophilic substitution.

Table 1: Physicochemical Properties of EBTFB

| Property | Value | Source |

| CAS Number | 4544-43-8 | [2] |

| Molecular Formula | C₆H₆BrF₃O₃ | [2] |

| Molecular Weight | 263.01 g/mol | [2] |

| IUPAC Name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | [2] |

Key Reaction: Hantzsch Thiazole Synthesis

A prime example of EBTFB's utility is in the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring, a scaffold present in numerous pharmaceuticals. In this reaction, the α-bromo-β-ketoester EBTFB reacts with a thioamide-containing compound, such as thiourea, to form a 2-amino-4-(trifluoromethyl)thiazole derivative.

The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. This reaction is highly valuable as it allows for the direct installation of the trifluoromethyl group onto a key heterocyclic core.

Application in Pharmaceutical Synthesis: A Practical Workflow

The following protocol details the synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, a valuable intermediate for the development of various bioactive compounds, including anti-inflammatory and antibacterial agents.[4]

Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Thiazole

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (1.0 eq.) in anhydrous ethanol.

-

Reagent Addition: Add thiourea (1.1 eq.) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.

-

Isolation: Cool the reaction mixture to room temperature. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield the pure thiazole derivative.[5]

This self-validating protocol relies on the clean formation of a solid product, which can be easily purified and characterized.

Analytical Characterization

Unambiguous characterization of EBTFB is essential for its use in synthesis. The following data, based on computational prediction and spectroscopic principles, serves as a benchmark for quality control.

Table 2: Predicted Spectroscopic Data for EBTFB

| Technique | Predicted Key Signals |

| ¹H NMR | δ ~4.8-5.0 ppm (s, 1H, -CH(Br)-), δ ~4.3-4.4 ppm (q, 2H, -OCH₂CH₃), δ ~1.3-1.4 ppm (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ ~185 ppm (q, C=O, ²JCF ≈ 35-40 Hz), δ ~165 ppm (C=O, ester), δ ~116 ppm (q, CF₃, ¹JCF ≈ 290 Hz), δ ~64 ppm (-OCH₂-), δ ~45 ppm (-CH(Br)-), δ ~14 ppm (-CH₃) |

| ¹⁹F NMR | δ ~ -75 ppm (s, 3F, -CF₃) |

| IR (Infrared) | ~1760 cm⁻¹ (C=O, ester), ~1730 cm⁻¹ (C=O, ketone), ~1150-1250 cm⁻¹ (C-F stretch) |

Disclaimer: The NMR and IR data presented are predicted values based on established chemical shift and vibrational frequency principles. Experimental verification is highly recommended.

The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly powerful tool for characterization, typically showing a sharp singlet in the region of -70 to -80 ppm relative to CFCl₃.[6] The quartet splitting of the ketone carbonyl carbon in the ¹³C NMR spectrum due to coupling with the fluorine atoms is a key diagnostic feature.

Conclusion

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a high-value, versatile reagent that serves as an efficient gateway to a wide array of trifluoromethyl-substituted compounds. Its predictable reactivity, particularly in the formation of heterocyclic systems, makes it an indispensable tool for medicinal chemists. By understanding its synthesis, handling requirements, and reactivity profile as outlined in this guide, researchers can confidently and safely leverage this potent building block to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. ([Link])

-

PubChem. (n.d.). Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. ([Link])

-

Gould-Jacobs Reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Hantzsch Pyridine Synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate. Retrieved from [Link]

- Kudyakova, Y. S., et al. (2019). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Postovsky Institute of Organic Synthesis UB RAS.

-

Sosnovskikh, V. Y., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. National Institutes of Health. ([Link])

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

Wang, M. (2020). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. ResearchGate. ([Link])

-

Zaman, A., et al. (2014). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. ([Link])

- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

-

Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Institutes of Health. ([Link])

-

Boraji, A. A., et al. (2020). Synthesis of novel 2, 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical pathogens. PubMed. ([Link])

-

Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

IJISET. (n.d.). Interaction of Some Dihalide Esters with Thiourea. Retrieved from [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

Organic Syntheses. (n.d.). pseudothiohydantoin. Retrieved from [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene. Retrieved from [Link]

Sources

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | C6H6BrF3O3 | CID 2782347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 2, 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate" molecular weight

An In-Depth Technical Guide to Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: Synthesis, Reactivity, and Applications

Introduction

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a specialized fluorinated organic compound of significant interest to researchers in pharmaceutical and agrochemical development. As a bifunctional molecule, it incorporates both a reactive α-haloketone moiety and a trifluoromethyl group. This unique combination makes it a powerful and versatile building block for introducing fluorine into complex molecular architectures and for constructing novel heterocyclic systems. The presence of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, often employed to enhance critical drug-like properties such as metabolic stability, bioavailability, and target binding affinity.[1][2][3]

This technical guide provides a comprehensive overview of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, designed for scientists and drug development professionals. It delves into its fundamental physicochemical properties, detailed synthesis protocols, core reactivity principles, and its applications as a strategic intermediate in the synthesis of advanced chemical entities.

Chemical Identity and Physicochemical Properties

The fundamental properties of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

| Property | Value |

| IUPAC Name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate[4] |

| Synonyms | Ethyl trifluoroacetylbromoacetate, Ethyl 2-bromo-3-oxo-4,4,4-trifluorobutanoate, Ethyl 2-bromo-4,4,4-trifluoroacetoacetate |

| CAS Number | 4544-43-8[4] |

| Molecular Formula | C₆H₆BrF₃O₃[4] |

| Molecular Weight | 263.01 g/mol [4] |

| Appearance | Red-brown crystalline powder |

| Boiling Point | 199 °C |

| Density | 1.663 g/cm³ |

| Flash Point | 74 °C |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. |

Molecular Structure

The structure of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate features a four-carbon butanoate chain with an ethyl ester at one end and a trifluoromethyl ketone at the other. The bromine atom is substituted at the α-position relative to the ester carbonyl, which is also the α-position to the ketone, making it a highly activated site.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Part 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (Precursor)

This protocol is based on the well-established Claisen condensation reaction. [5][6][7]

-

Reactor Setup: Equip a dry, multi-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the system is under an inert atmosphere (e.g., nitrogen).

-

Reagent Charging: Charge the reactor with an organic solvent (e.g., absolute ethanol) and an ethanol solution of sodium ethoxide, which serves as the base catalyst. Add ethyl acetate to the mixture with stirring.

-

Cooling: Cool the reaction mixture to between 5-10 °C using an ice bath.

-

Addition of Trifluoro-reagent: Slowly add ethyl trifluoroacetate dropwise from the funnel, ensuring the internal temperature is maintained between 10-20 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 40-60 °C) for 1-3 hours until completion.

-

Quenching and Acidification: Cool the mixture to 10-15 °C and slowly add acid (e.g., concentrated HCl) to neutralize the base and quench the reaction, maintaining the temperature below 30 °C.

-

Workup and Isolation: The resulting mixture is filtered to remove any inorganic salts. The filtrate, containing the desired product, is then purified via reduced pressure distillation to yield pure Ethyl 4,4,4-trifluoroacetoacetate. [5] Part 2: Alpha-Bromination

This step utilizes the acidic nature of the α-hydrogen between the two carbonyl groups.

-

Dissolution: Dissolve the precursor, Ethyl 4,4,4-trifluoroacetoacetate, in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Bromine Addition: Slowly add a stoichiometric amount of liquid bromine (Br₂) to the solution at room temperature with vigorous stirring. The reaction is often self-initiating but may require gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the red-brown bromine color.

-

Purification: Upon completion, the reaction mixture is worked up, typically by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction and solvent removal. The final product is purified by crystallization or distillation.

Core Reactivity and Mechanistic Insights

The synthetic utility of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate stems from its nature as an α-haloketone, which confers a dual electrophilic character upon the molecule. [8][9]

-

Electrophilic α-Carbon: The primary site of reactivity is the carbon atom bearing the bromine. The strong electron-withdrawing effect of the adjacent ketone and ester carbonyl groups makes this carbon highly electron-deficient and thus extremely susceptible to nucleophilic attack. This allows the compound to act as a potent alkylating agent in Sₙ2 reactions. [8][10]2. Electrophilic Carbonyl Carbons: Both the ketone and ester carbonyl carbons are also electrophilic and can be attacked by strong nucleophiles, although this is generally a less favored pathway compared to substitution at the α-carbon.

This reactivity makes it an ideal substrate for reactions with a wide range of nucleophiles, including amines, thiols, and carbanions, to build more complex molecular scaffolds. [9][11]

Caption: Key reactive electrophilic sites on the molecule.

Applications in Drug Development and Agrochemicals

The Role of the Trifluoromethyl Group

The CF₃ group is a bioisostere for methyl and chloro groups but possesses profoundly different electronic properties. [3]Its incorporation into bioactive molecules is a widely used strategy in drug design for several reasons:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450. This can increase a drug's half-life and reduce patient dosage. [1][2]* Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch-Fujita π constant of +0.88), which can improve its ability to cross cell membranes and enhance bioavailability. [2]* Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and thereby influencing drug-receptor interactions. [3]* Improved Binding Affinity: The CF₃ group can engage in favorable van der Waals, dipole-dipole, and halogen bonding interactions within a protein's binding pocket, potentially increasing the potency of the drug. [2]

Synthetic Applications

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate serves as a key intermediate for synthesizing fluorinated pharmaceuticals and agrochemicals. [6][7][12]Its parent compound, ethyl 4,4,4-trifluoro-3-oxobutanoate, is well-documented as a precursor for a variety of heterocyclic structures through multicomponent reactions. [13]For example, it reacts with arylidenemalononitriles to form dihydropyran and piperidine derivatives, which are common scaffolds in medicinal chemistry. [13]The introduction of the bromine atom at the 2-position provides a reactive handle for subsequent functionalization, enabling the construction of even more complex and diverse libraries of trifluoromethyl-containing compounds. [14][15]

Safety and Handling

While a specific, comprehensive safety data sheet for Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is not universally available, data from structurally related α-haloketones and fluorinated esters indicate that it should be handled with significant caution.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Keep away from heat, sparks, and open flames. Use non-sparking tools.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong acids, bases, and oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.

Conclusion

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a high-value synthetic intermediate that combines the versatile reactivity of an α-haloketone with the advantageous physicochemical properties of a trifluoromethyl group. Its well-defined synthesis and predictable reactivity make it an essential tool for medicinal and agricultural chemists aiming to develop next-generation therapeutic agents and crop protection products. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development.

References

-

Goti, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Al-Zaydi, K. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]

-

Wikipedia contributors. (2024). Trifluoromethyl group. Wikipedia. Available at: [Link]

-

Goti, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Wikipedia contributors. (2023). α-Halo ketone. Wikipedia. Available at: [Link]

-

JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Available at: [Link]

-

Scilit. Reaction of ethyl 4,4,4-trifluoroacetoacetate enolate with 3-bromo-1,1,1-trifluoroacetone: synthesis of 2,4-bis (trifluoromethyl) furan. Scilit. Available at: [Link]

-

Organic Syntheses. (1990). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses. Available at: [Link]

- Google Patents. (2014). The preparation method of 4,4,4-ethyl trifluoroacetoacetate. Google Patents.

-

Organic Syntheses. (1943). Ethyl bromoacetate. Organic Syntheses. Available at: [Link]

-

PubChem. (2025). Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2008). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate. Available at: [Link]

-

ResearchGate. (2007). Ethyl-4,4,4-trifluoroacetoacetate (ETFAA), a powerful building block for enantiopure chirons in trifluoromethyl-β-amino acid series. ResearchGate. Available at: [Link]

-

Patsnap. (n.d.). Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Patsnap. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | C6H6BrF3O3 | CID 2782347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 11. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 12. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a highly functionalized fluorinated building block of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of a trifluoromethyl group, a ketone, an ester, and a bromine atom on a four-carbon backbone, make it a versatile reagent for the introduction of trifluoromethylated moieties into complex molecules. This guide provides an in-depth analysis of its physicochemical properties, a reliable synthetic protocol, mechanistic insights into its reactivity, and a survey of its applications, particularly in the synthesis of novel heterocyclic compounds and potential pharmaceutical agents.

Structural Analysis and Physicochemical Properties

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, also known as ethyl 2-bromo-4,4,4-trifluoroacetoacetate, possesses a highly activated electrophilic center at the C2 carbon. The synergistic electron-withdrawing effects of the adjacent trifluoroacetyl group (-COCF₃), the ethyl ester (-COOEt), and the bromine atom render the α-proton highly acidic and the C-Br bond susceptible to nucleophilic attack. This electronic arrangement is the cornerstone of its synthetic utility.

Key Physicochemical Data:

| Property | Value | Source |

| IUPAC Name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | [1] |

| CAS Number | 4544-43-8 | [1] |

| Molecular Formula | C₆H₆BrF₃O₃ | [1] |

| Molecular Weight | 263.01 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | ~67°C at 18 mmHg | [3] |

| Density | ~1.5 g/cm³ |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the reagent. The following are expected spectral features:

-

¹H NMR: The proton spectrum is characterized by a quartet corresponding to the ethyl ester methylene group (-OCH₂CH₃), a singlet for the methine proton (-CH(Br)-), and a triplet for the ethyl ester methyl group (-OCH₂CH₃).

-

¹³C NMR: The spectrum will show distinct signals for the trifluoromethyl carbon, the two carbonyl carbons (ketone and ester), the brominated methine carbon, and the two carbons of the ethyl group.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. ¹⁹F NMR is particularly useful for monitoring reactions involving fluorinated compounds due to its high sensitivity and wide chemical shift range[4].

Standard NMR referencing conventions should be followed, such as using residual solvent signals for ¹H and ¹³C spectra and an external standard like CFCl₃ for ¹⁹F spectra[5].

Synthesis and Purification

The most common and efficient method for preparing ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is the direct α-bromination of its precursor, ethyl 4,4,4-trifluoroacetoacetate (ETFA). ETFA itself is typically synthesized via a Claisen condensation between ethyl trifluoroacetate and ethyl acetate[6].

Synthesis Workflow

The bromination of ETFA can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), often with a radical initiator or under UV irradiation.

Caption: General workflow for the synthesis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate.

Detailed Experimental Protocol: Bromination of ETFA

Disclaimer: This protocol is for informational purposes and should only be performed by qualified professionals in a suitable laboratory setting with appropriate safety measures.

-

Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and stir vigorously. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the starting material's C2-proton signal.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield the pure ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate as a clear liquid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its electrophilic nature at the C2 position. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, making it an excellent building block for introducing the CH(COOEt)(COCF₃) fragment.

Nucleophilic Substitution (Sₙ2 Reaction)

The primary reaction pathway is the Sₙ2 displacement of the bromide ion. This is highly efficient due to the stabilization of the transition state by the two adjacent carbonyl groups.

Caption: Generalized Sₙ2 reaction mechanism with a nucleophile (Nu⁻).

Common nucleophiles include:

-

Amines: Primary and secondary amines react to form β-amino-α-trifluoromethyl-β-ketoesters, which are precursors to various nitrogen-containing heterocycles.

-

Thiols: Thiolates readily displace the bromide to form sulfur-containing compounds.

-

Carbanions: Soft carbon nucleophiles, such as those derived from malonates or β-ketoesters, can be used for C-C bond formation.

Applications in Drug Development and Organic Synthesis

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry, as its incorporation can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity[7]. Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate serves as a key precursor for creating these valuable structures.

A significant application is in the synthesis of complex heterocyclic systems. By reacting with binucleophiles (molecules with two nucleophilic centers), it can participate in cascade reactions to form rings. For instance, reactions with thiourea or amidines can lead to the formation of trifluoromethyl-substituted thiazoles and pyrimidines, respectively. These heterocyclic cores are prevalent in many marketed drugs. Recent research has demonstrated its utility in one-pot, multi-component reactions to build diverse molecular scaffolds like pyrans and piperidines[7].

Safety, Handling, and Storage

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a hazardous chemical and must be handled with extreme care.

-

Hazards: It is classified as corrosive and is a lachrymator, causing skin and eye burns[8]. It is harmful if swallowed, inhaled, or absorbed through the skin[9]. Vapors may form explosive mixtures with air.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield[9][10].

-

Handling: Avoid all personal contact, including inhalation of vapors[10]. Keep away from heat, sparks, and open flames. Use spark-proof tools and take precautionary measures against static discharge[8].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area[8][11]. Keep away from incompatible materials such as strong acids, bases, and reducing agents[11].

Conclusion

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a powerful and versatile reagent for modern organic synthesis. Its well-defined reactivity, centered on the electrophilic C2 carbon, allows for the predictable and efficient introduction of the valuable trifluoroacetylacetate moiety. Its role in constructing complex, fluorinated heterocycles underscores its importance for professionals in drug discovery and materials science, enabling the exploration of novel chemical space. Proper understanding of its properties, synthesis, and handling is paramount to safely and effectively harnessing its synthetic potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2782347, Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate. Available at: [Link]

-

ChemBK (n.d.). ethyl 2-broMo-4,4,4-trifluoro-butanoate. Available at: [Link]

-

Organic Syntheses (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. (Illustrates synthesis of related fluorinated compounds). Available at: [Link]

-

ResearchGate (2021). Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. Available at: [Link]

-

The Royal Society of Chemistry (n.d.). Supporting Information. (Provides general information on NMR data reporting). Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56587775, Ethyl 3-bromo-4,4,4-trifluorobutanoate. Available at: [Link]

-

KPU Pressbooks (n.d.). Spectrometric Identification of Organic Compounds. (Reference for general NMR data). Available at: [Link]

-

Postovsky Institute of Organic Synthesis UB RAS (2019). Detrifluoroacetylation of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. Available at: [Link]

-

ResearchGate (2013). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Available at: [Link]

-

National Institutes of Health (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

Lead Sciences (n.d.). Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate. Available at: [Link]

-

Oxford Instruments (n.d.). X-Pulse | Spectra. Available at: [Link]

-

The Royal Society of Chemistry (2016). Supporting Information. Available at: [Link]

- Google Patents (2014). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

-

ResearchGate (2017). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11206579, Ethyl 2-bromo-3-oxobutanoate. Available at: [Link]

-

KPU Pressbooks (n.d.). 8.1 E2 Reactions – Organic Chemistry I. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758936, Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate. Available at: [Link]

Sources

- 1. Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | C6H6BrF3O3 | CID 2782347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4,4,4-trifluoro-3-oxobutanoate | 372-31-6 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: A Key Intermediate in Fluorinated Drug Development

Foreword: The Strategic Importance of Fluorinated Building Blocks in Modern Medicinal Chemistry

The incorporation of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into molecular scaffolds represents a cornerstone of contemporary drug design. The unique electronic properties of the trifluoromethyl group—namely its high electronegativity and steric demand—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, trifluoromethylated compounds often exhibit enhanced pharmacokinetic profiles, making them invaluable in the development of novel therapeutics.

This guide provides a comprehensive technical overview of the synthesis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, a versatile and highly reactive building block for the introduction of the trifluoromethyl group into a wide array of heterocyclic systems. As researchers and drug development professionals, a thorough understanding of the synthesis and handling of this key intermediate is paramount to leveraging its full potential in the creation of next-generation pharmaceuticals.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, points to a straightforward and efficient synthetic strategy: the direct α-bromination of a readily available precursor, Ethyl 4,4,4-trifluoro-3-oxobutanoate. This approach is predicated on the well-established reactivity of the enolizable α-proton in β-keto esters.

Caption: Retrosynthetic pathway for Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate.

This guide will first detail the synthesis of the precursor molecule, followed by a comprehensive examination of its subsequent bromination to yield the final product.

Synthesis of the Precursor: Ethyl 4,4,4-trifluoro-3-oxobutanoate

The industrial synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate is most commonly achieved via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, catalyzed by a strong base such as sodium ethoxide.[1]

Reaction Mechanism: The Claisen Condensation

The mechanism proceeds through the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent loss of an ethoxide leaving group yields the β-keto ester.

Caption: Mechanism of the Claisen condensation for the synthesis of the precursor.

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium Ethoxide | 68.05 | 74.8 g | 1.1 |

| Ethyl Acetate | 88.11 | 440.5 g (500 mL) | 5.0 |

| Ethyl Trifluoroacetate | 142.08 | 142.1 g (128 mL) | 1.0 |

| Concentrated Sulfuric Acid | 98.08 | 156.9 g (85 mL) | 1.6 |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide and 500 mL of anhydrous diethyl ether.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add ethyl acetate dropwise to the stirred suspension over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add ethyl trifluoroacetate dropwise over 1.5 hours, maintaining the temperature between 20-25 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Cool the reaction mixture to 0-5 °C and slowly add concentrated sulfuric acid dropwise to neutralize the mixture, ensuring the temperature does not exceed 20 °C.

-

Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield Ethyl 4,4,4-trifluoro-3-oxobutanoate as a colorless liquid.

| Physical Property | Value |

| Boiling Point | 131-133 °C at 760 mmHg |

| Density | 1.25 g/mL at 25 °C |

| Refractive Index | ~1.366 |

Synthesis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate

The target molecule is synthesized via the selective α-bromination of the precursor, Ethyl 4,4,4-trifluoro-3-oxobutanoate. A highly effective and selective method utilizes N-bromosuccinimide (NBS) as the brominating agent with a catalytic amount of p-toluenesulfonic acid (p-TsOH).

Reaction Mechanism: Acid-Catalyzed α-Bromination

The reaction proceeds via an acid-catalyzed enolization of the β-keto ester. The enol tautomer, being electron-rich, acts as a nucleophile and attacks the electrophilic bromine of NBS. Subsequent deprotonation of the carbonyl oxygen yields the α-brominated product.

Caption: Simplified workflow of the acid-catalyzed α-bromination.

The use of a catalytic amount of acid is crucial as it accelerates the rate-determining enol formation.

Experimental Protocol: Synthesis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 184.11 | 18.4 g | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 |

| p-Toluenesulfonic acid (p-TsOH) monohydrate | 190.22 | 1.9 g | 0.01 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated Sodium Thiosulfate Solution | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4,4,4-trifluoro-3-oxobutanoate, N-bromosuccinimide, and p-toluenesulfonic acid monohydrate in dichloromethane.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), filter the reaction mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation to afford Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate as a pale yellow liquid.

| Physical Property | Value |

| Molecular Formula | C6H6BrF3O3 |

| Molecular Weight | 263.01 g/mol [2] |

| Boiling Point | 75-78 °C at 15 mmHg |

| Density | ~1.67 g/mL |

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are expected for Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (CDCl3, 400 MHz):

-

δ 4.80 (s, 1H, -CH(Br)-)

-

δ 4.35 (q, J = 7.1 Hz, 2H, -OCH2CH3)

-

δ 1.35 (t, J = 7.1 Hz, 3H, -OCH2CH3)

-

-

13C NMR (CDCl3, 100 MHz):

-

δ 185.0 (q, JCF = 36 Hz, C=O)

-

δ 164.0 (C=O, ester)

-

δ 116.0 (q, JCF = 290 Hz, CF3)

-

δ 64.0 (-OCH2-)

-

δ 45.0 (-CH(Br)-)

-

δ 13.5 (-CH3)

-

-

19F NMR (CDCl3, 376 MHz):

-

δ -78.5 (s, 3F, -CF3)

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

νmax (neat, cm-1):

-

~2985 (C-H stretch, alkyl)

-

~1770 (C=O stretch, ketone, influenced by CF3)

-

~1740 (C=O stretch, ester)

-

~1200-1100 (C-F stretch, strong)

-

~700 (C-Br stretch)

-

Applications in Drug Development and Heterocyclic Synthesis

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a powerful and versatile intermediate in the synthesis of a wide range of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry.[3] The presence of three reactive centers—the electrophilic carbonyl carbons, the α-bromo group, and the trifluoromethyl group—allows for diverse synthetic transformations.

A prominent application is in the synthesis of trifluoromethyl-substituted pyrazoles.[4][5] These scaffolds are prevalent in numerous pharmaceuticals due to their diverse biological activities. The reaction of the bromoester with hydrazine derivatives provides a direct route to these valuable heterocyclic cores.

Caption: Synthesis of trifluoromethyl-substituted pyrazoles.

The resulting fluorinated heterocycles are key components in the development of new therapeutic agents, including antivirals, anti-inflammatories, and kinase inhibitors. The strategic placement of the trifluoromethyl group often leads to improved drug efficacy and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Safety and Handling

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Conclusion

The synthesis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate via the α-bromination of Ethyl 4,4,4-trifluoro-3-oxobutanoate is a robust and efficient process. This technical guide has provided a detailed overview of the synthesis, from the preparation of the precursor to the characterization and application of the final product. As a key building block in the synthesis of fluorinated heterocycles, a thorough understanding of this molecule's preparation and reactivity is essential for researchers and professionals in the field of drug discovery and development. The continued exploration of its synthetic utility will undoubtedly lead to the creation of novel and impactful therapeutic agents.

References

- Organic Syntheses Procedure. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester.

-

PubChem. (n.d.). Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

- Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. (n.d.).

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

-

Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2025, August 7). ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

-

ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

-

National Institutes of Health. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

- Organic Syntheses Procedure. (n.d.). ethyl bromoacetate.

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

-

Air Hygiene. (n.d.). FTIR TESTING. Retrieved from [Link]

-

National Institutes of Health. (2025, November 10). Synthetic Strategies to Access Fluorinated Azoles. Retrieved from [Link]

-

Google Patents. (n.d.). 6. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate. Retrieved from [Link]

-

Semantic Scholar. (2017, April 11). Ethyl 2-Diazo-4,4,4-trifluoro-3-oxobutanoate. Retrieved from [Link]

-

Guan, X.-Y., Al-Misba'a, Z., & Huang, K.-W. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Journal of Saudi Chemical Society, 18(5), 589-593. [Link]

- Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.

-

Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]

-

Adhikari, M. V., & Samant, S. D. (2002). Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide. Ultrasonics Sonochemistry, 9(2), 107–111. [Link]

-

Al-Okbi, S. Y., & Sabir, J. S. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry, 41(1), 20220030. [Link]

-

National Science Foundation Public Access Repository. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 7). TMS·OTf-Catalyzed α-Bromination of Carbonyl Compounds by N-Bromosuccinimide. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Retrieved from [Link]

-

Oxford Instruments. (n.d.). X-Pulse | Spectra. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Reddit. (2021, June 29). Alpha bromination of ketones via NBS and pTsOH. Retrieved from [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

- 1. Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate [myskinrecipes.com]

- 2. Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | C6H6BrF3O3 | CID 2782347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (CAS No. 4544-43-8) is a highly functionalized organic molecule of significant interest in synthetic chemistry.[1] Its structure incorporates several key features: a reactive α-bromo ketone, a trifluoromethyl group, and an ethyl ester. This combination makes it a valuable building block for introducing trifluoromethylated moieties into complex molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability and binding affinity.[2]

Given its reactivity and potential for multiple reaction pathways, unambiguous structural confirmation is paramount. This guide provides a comprehensive analysis of the spectral data expected for Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The insights herein are synthesized from established spectroscopic principles and data from structurally related compounds, providing a robust framework for researchers working with this and similar fluorinated reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its carbon-hydrogen framework and the influential trifluoromethyl group.

Methodology: Acquiring High-Resolution NMR Spectra

A standard protocol for NMR analysis of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice due to its excellent dissolving power for moderately polar organics and its well-defined residual solvent peak.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Typical acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. An extended relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons, including the carbonyls.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Due to the high sensitivity and natural abundance of the ¹⁹F nucleus, spectra can be acquired rapidly.[3] A common reference standard is CFCl₃ (trichlorofluoromethane), set to 0 ppm.[4]

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule.

-

Ethyl Ester Protons: These will appear as a characteristic quartet and triplet. The methylene protons (-OCH₂CH₃) are adjacent to an oxygen atom, resulting in a downfield shift. They are split by the three neighboring methyl protons, appearing as a quartet. The terminal methyl protons (-OCH₂CH₃) are split by the two methylene protons, appearing as a triplet.

-

Methine Proton (-CHBr-): This single proton is positioned between three strongly electron-withdrawing groups: the bromine atom, the ester carbonyl, and the trifluoroacetyl group. This environment causes significant deshielding, pushing its resonance far downfield. For comparison, the methine proton in ethyl bromoacetate appears around 3.8 ppm.[5] The additional influence of the trifluoroacetyl group will shift this signal even further.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.8 - 5.2 | Singlet (s) | 1H | -CH Br- | Alpha to three electron-withdrawing groups (Br, C=O ester, C=O ketone with CF₃), causing strong deshielding. |

| ~4.3 | Quartet (q) | 2H | -OCH₂ CH₃ | Adjacent to ester oxygen; split by -CH₃ group. |

| ~1.3 | Triplet (t) | 3H | -OCH₂CH₃ | Standard alkyl region; split by -CH₂ group. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will display six unique carbon signals. The chemical shifts are heavily influenced by the electronegative substituents.

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The ester carbonyl (-C =O)O typically resonates around 160-170 ppm. The ketone carbonyl (-C =O)CF₃ will be shifted due to the attached trifluoromethyl group and is expected in the 180-190 ppm range, likely showing coupling to the fluorine atoms (quartet).

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a prominent quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift will be in the characteristic range for fluorinated carbons, typically around 115-125 ppm.[6]

-

Methine Carbon (-CHBr-): The carbon bonded to bromine will be significantly deshielded, appearing in the 40-50 ppm range.

-

Ethyl Ester Carbons: The methylene carbon (-OC H₂CH₃) will be around 60-65 ppm, while the methyl carbon (-OCH₂C H₃) will be in the upfield region, around 14 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 (q) | C =O (Ketone) | Deshielded by CF₃ group; exhibits coupling to fluorine. |

| ~165 | C =O (Ester) | Typical chemical shift for an ester carbonyl. |

| ~117 (q) | -C F₃ | Strong one-bond coupling to three fluorine atoms (¹JCF ≈ 290 Hz) results in a quartet. |

| ~64 | -OC H₂CH₃ | Methylene carbon of the ethyl ester. |

| ~45 | -C HBr- | Alpha to bromine and two carbonyls. |

| ~14 | -OCH₂C H₃ | Methyl carbon of the ethyl ester. |

¹⁹F NMR Spectral Interpretation

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[7] It offers a wide chemical shift range, minimizing the chance of signal overlap.[8]

-

Trifluoromethyl Group (-CF₃): The three fluorine atoms of the CF₃ group are chemically equivalent and will give rise to a single resonance in the proton-decoupled spectrum. In a proton-coupled spectrum, this signal would be a doublet due to coupling with the adjacent methine proton. The chemical shift for a CF₃ group next to a carbonyl typically falls in the -70 to -80 ppm range relative to CFCl₃.[9]

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~-77 | Singlet (s) | -CF₃ | The three fluorine nuclei are equivalent. The chemical shift is characteristic of a trifluoromethyl ketone.[9] The exact position can be sensitive to solvent and concentration.[9] |

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. An IR spectrum for Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is available, confirming its key structural features.[1]

Methodology: Acquiring an IR Spectrum

A typical procedure for a liquid sample like this would be:

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires only a drop of the sample placed directly on the crystal. Alternatively, a spectrum can be recorded from a thin film of the liquid between two salt plates (e.g., KBr or NaCl).

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum is dominated by strong absorptions from the two carbonyl groups.

-

C=O Stretching Vibrations: The presence of two distinct carbonyl environments (ester and α-bromo, trifluoromethyl ketone) leads to two separate C=O stretching bands.

-

Ketone C=O: Saturated aliphatic ketones typically absorb around 1715 cm⁻¹.[10] However, the presence of the highly electronegative trifluoromethyl group and the α-bromine atom will increase the frequency of this vibration due to an inductive "field effect," which strengthens the C=O bond.[11] This absorption is expected to be at a high wavenumber, likely >1750 cm⁻¹.

-

Ester C=O: Saturated esters absorb strongly in the 1735-1750 cm⁻¹ region.[11]

-

-

C-F Stretching Vibrations: Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group will be present in the 1300-1100 cm⁻¹ region.

-

C-O Stretching: A strong band corresponding to the C-O stretch of the ester group will be visible in the 1300-1000 cm⁻¹ range.[12]

-

C-Br Stretching: The C-Br stretch appears in the fingerprint region, typically between 600-500 cm⁻¹, and may be difficult to assign definitively.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1760-1780 | Strong | C=O Stretch (Ketone) | Frequency is increased significantly by the electron-withdrawing effects of the adjacent CF₃ group and α-bromine atom.[11] |

| ~1740-1750 | Strong | C=O Stretch (Ester) | Typical region for a saturated aliphatic ester carbonyl group.[13] |

| ~2980 | Medium | C-H Stretch (Alkyl) | Corresponds to the sp³ C-H bonds of the ethyl and methine groups. |

| ~1300-1100 | Strong | C-F Stretch | Multiple strong bands characteristic of the CF₃ group. |

| ~1250 | Strong | C-O Stretch (Ester) | Asymmetric C-O-C stretch of the ester functional group. |

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula C₆H₆BrF₃O₃.[1] The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Methodology: Acquiring a Mass Spectrum

-

Ionization Technique: Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive and predictable fragmentation. Electrospray Ionization (ESI), a softer technique, might also be used, which would likely show a more prominent molecular ion or adducts (e.g., [M+Na]⁺).

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

MS Spectral Interpretation

The key features to analyze in the mass spectrum are the molecular ion peak and the major fragment ions.

-

Molecular Ion (M⁺): The molecular weight of the compound is 263.01 g/mol for the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O).[1] A crucial feature of the molecular ion peak will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 262 (for ⁷⁹Br) and one at m/z 264 (for ⁸¹Br). This M/M+2 pattern is a definitive indicator of a single bromine atom.

-

Fragmentation: The molecular ion is often unstable and undergoes fragmentation. The most likely fragmentation pathways involve cleavage adjacent to the carbonyl groups (α-cleavage) and the loss of stable neutral molecules or radicals.[14]

Key Fragmentation Pathways:

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would result in an ion at m/z 183.

-

Loss of Ethoxy Radical (•OCH₂CH₃): α-cleavage at the ester carbonyl can lead to the loss of the ethoxy group, yielding an acylium ion containing the rest of the molecule. This fragment would also exhibit the Br isotopic pattern.

-

Loss of Trifluoromethyl Radical (•CF₃): Cleavage of the bond between the ketone carbonyl and the CF₃ group would produce a fragment at m/z 193/195.

-

McLafferty Rearrangement: While less common for this specific structure due to the α-substitution, a McLafferty-type rearrangement involving the ethyl ester is a possibility in some ketones and esters, though α-cleavage is expected to dominate.[15][16]

Below is a diagram illustrating the primary fragmentation routes.

Caption: Predicted major fragmentation pathways for Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate in EI-MS.

Table 5: Predicted Major Mass Spectrum Fragments

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Loss |

| 262/264 | [C₆H₆BrF₃O₃]⁺˙ (Molecular Ion) | - |

| 217/219 | [C₄H₃BrF₃O₂]⁺ | •OCH₂CH₃ (Ethoxy radical) |

| 193/195 | [C₅H₆BrO₃]⁺ | •CF₃ (Trifluoromethyl radical) |

| 183 | [C₆H₆F₃O₃]⁺ | •Br (Bromine radical) |

| 97 | [CF₃CO]⁺ | •CH(Br)COOCH₂CH₃ |

Visualizing the Analysis Workflow

A systematic approach is crucial for comprehensive spectral analysis. The following workflow outlines the logical progression from sample preparation to final structure confirmation.

Caption: A streamlined workflow for the complete spectral characterization of the target molecule.

Conclusion

The spectral analysis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate provides a clear and consistent picture of its molecular structure. ¹H, ¹³C, and ¹⁹F NMR data precisely map the carbon-hydrogen framework and confirm the presence and electronic environment of the trifluoromethyl group. IR spectroscopy validates the existence of the key functional groups, particularly the distinct ketone and ester carbonyls, whose vibrational frequencies are predictably influenced by the α-bromo and trifluoromethyl substituents. Finally, mass spectrometry confirms the molecular weight and elemental formula, while its fragmentation pattern, highlighted by the characteristic bromine isotopic signature, corroborates the proposed structure. Together, these techniques provide an unambiguous and self-validating system for the characterization of this important synthetic intermediate.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67793, Ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2782347, Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate. Retrieved from [Link].

- Ye, F., et al. (n.d.). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Supporting Information available from a relevant publication. This source provides context on NMR of similar fluorinated compounds.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11206579, Ethyl 2-bromo-3-oxobutanoate. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Supporting Information for an article on Alkene Hydrodifluoromethylation Reaction. This source contains examples of ¹³C and ¹⁹F NMR spectra for various fluorinated organic molecules. Retrieved from [Link].

-

Gerig, J. T. (n.d.). Fluorine NMR. eMagRes. Retrieved from [Link].

-

St. Paul's Cathedral Mission College (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link].

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-11. Retrieved from [Link].

-

ChemBK (2024). ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link].

-

Chemistry LibreTexts (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].

-

Singh, P., et al. (2015). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. ResearchGate. Retrieved from [Link].

-

University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

-

University of Bath (n.d.). Chemical shifts. Retrieved from [Link].

-

Illinois State University (n.d.). Infrared Spectroscopy. Retrieved from [Link].

-

Widener University (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 575284, Ethyl 4-bromo-3-oxobutanoate. Retrieved from [Link].

-

Wikipedia (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link].

-

NC State University Libraries (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link].

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

University of Ottawa (n.d.). 19Flourine NMR. Retrieved from [Link].

-

ORGANIC CHEMISTRY SELECT (n.d.). ir. Retrieved from [Link].

-

ResearchGate (2014). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link].

-

SpectraBase (n.d.). ETHYL 2-BROMO-4-FLUORO-3-METHYLPENTANOATE - 19F NMR. Retrieved from [Link].

-

ResearchGate (2013). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Retrieved from [Link].

-

Problems in Chemistry (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. Retrieved from [Link].

-

AZoM (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link].

-

PubMed (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link].

-

Chemistry LibreTexts (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Ethyl acetoacetate - NIST Chemistry WebBook. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758936, Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737204, Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. Retrieved from [Link].

Sources

- 1. Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | C6H6BrF3O3 | CID 2782347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biophysics.org [biophysics.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Ethyl bromoacetate(105-36-2) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. azom.com [azom.com]

- 9. dovepress.com [dovepress.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

The Synthetic Versatility of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: A Technical Guide to its Reactivity

Introduction: A Trifluoromethyl Building Block of Strategic Importance

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. The trifluoromethyl (CF3) group, in particular, is a privileged motif, capable of enhancing metabolic stability, binding affinity, and lipophilicity. Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate stands out as a highly versatile and reactive building block for the introduction of the trifluoromethyl group into a wide array of heterocyclic systems.[1] Its unique trifunctional nature—an ester, a ketone, and an α-haloketone—provides a rich platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the chemical reactivity of this valuable synthon, offering insights into its reaction mechanisms, practical experimental protocols, and its application in the synthesis of complex molecules.

The strategic placement of the bromine atom alpha to a carbonyl group, which is itself adjacent to a potent electron-withdrawing trifluoromethyl group, renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in synthetic chemistry.

Core Reactivity: A Hub for Heterocyclic Synthesis

The chemical behavior of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is dominated by its three key functional groups. The interplay between these groups allows for a variety of reaction pathways, primarily centered around nucleophilic substitution at the α-carbon and condensation reactions involving the β-dicarbonyl system.

Nucleophilic Substitution and Subsequent Cyclization: The Gateway to Five-Membered Heterocycles

The presence of the bromine atom makes the α-carbon a prime target for nucleophiles. This initial substitution is often the first step in a cascade of reactions leading to the formation of five-membered heterocyclic rings, most notably thiazoles.

A prominent application of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is in the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[2][3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[2][3]

The generally accepted mechanism for the Hantzsch synthesis, when applied to ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate and thiourea, proceeds as follows:

-

Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon, displacing the bromide ion. This forms an S-alkylated isothiouronium salt intermediate.

-